molecular formula C18H15F3N2O7 B4362005 6,7-DIMETHOXY-3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE

6,7-DIMETHOXY-3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE

Cat. No.: B4362005
M. Wt: 428.3 g/mol
InChI Key: UXUPRCSMKFICIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-DIMETHOXY-3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE is a complex organic compound with a unique structure that includes a benzofuranone core, methoxy groups, a nitro group, and a trifluoroethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuranone Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of Methoxy Groups: Methoxylation reactions are employed to introduce methoxy groups at the 6 and 7 positions.

    Attachment of the Nitro Group: Nitration reactions are used to introduce the nitro group at the desired position on the phenyl ring.

    Addition of the Trifluoroethoxy Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHOXY-3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to the formation of quinones or other oxidized species.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE involves its interaction with specific molecular targets. The nitro group and trifluoroethoxy substituent may play crucial roles in binding to enzymes or receptors, modulating their activity. The benzofuranone core provides a rigid scaffold that can interact with various biological macromolecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6,7-dimethoxy-2-benzofuran-1(3H)-one: Lacks the nitro and trifluoroethoxy groups, making it less versatile in certain applications.

    3-nitro-2-benzofuran-1(3H)-one: Lacks the methoxy and trifluoroethoxy groups, which may affect its reactivity and binding properties.

    5-(2,2,2-trifluoroethoxy)-2-benzofuran-1(3H)-one: Lacks the methoxy and nitro groups, potentially altering its chemical behavior and applications.

Uniqueness

The presence of both the nitro and trifluoroethoxy groups in 6,7-DIMETHOXY-3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6,7-dimethoxy-3-[3-nitro-5-(2,2,2-trifluoroethoxy)anilino]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O7/c1-27-13-4-3-12-14(15(13)28-2)17(24)30-16(12)22-9-5-10(23(25)26)7-11(6-9)29-8-18(19,20)21/h3-7,16,22H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUPRCSMKFICIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC(=CC(=C3)OCC(F)(F)F)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-DIMETHOXY-3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE
Reactant of Route 2
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6,7-DIMETHOXY-3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE
Reactant of Route 3
Reactant of Route 3
6,7-DIMETHOXY-3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE
Reactant of Route 4
Reactant of Route 4
6,7-DIMETHOXY-3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE
Reactant of Route 5
Reactant of Route 5
6,7-DIMETHOXY-3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE
Reactant of Route 6
Reactant of Route 6
6,7-DIMETHOXY-3-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]-1(3H)-ISOBENZOFURANONE

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